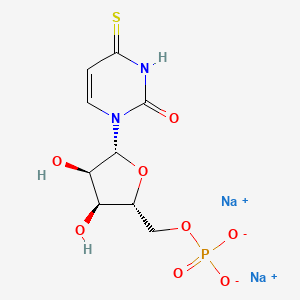

4-Thio-ump disodium salt

Description

Significance as a Nucleotide Analog in Nucleic Acid Studies

4-Thio-UMP serves as a crucial nucleotide analog, a molecule that mimics the structure of natural nucleotides and can be incorporated into DNA and RNA. millerresearchgroup.co.uk Its significance lies in its ability to act as a photo-cross-linking agent. When incorporated into nascent RNA transcripts, the thiocarbonyl group in the 4-position of the uracil (B121893) base can be activated by near-UV light (typically around 330-360 nm), leading to the formation of covalent bonds with nearby molecules, particularly amino acid residues in proteins. jenabioscience.comresearchgate.net This property makes it an invaluable probe for identifying and mapping RNA-protein interactions within complex cellular machinery such as the transcription and translation apparatuses.

Historical Context of Thio-Modified Nucleosides in Molecular Research

The exploration of thio-modified nucleosides dates back several decades, with initial syntheses of 4'-thionucleosides being reported in the 1960s. researchgate.net These early investigations laid the groundwork for the development of a wide array of sulfur-containing nucleotide analogs. The unique properties of these compounds, including their altered reactivity and spectral characteristics, quickly captured the attention of molecular biologists.

Initially, much of the focus was on their potential as therapeutic agents, given that modifications to nucleosides can impart antiviral and anticancer properties. nih.gov Over time, their utility as research tools became increasingly apparent. The development of photoaffinity labeling techniques in the latter half of the 20th century, for which 4-thiouridine (B1664626) and its derivatives are prime examples, revolutionized the study of nucleic acid-protein interactions. Seminal studies in the 1990s utilized 4-Thio-UMP positioned at the 3' end of nascent RNA transcripts to probe the architecture of RNA polymerase complexes. jenabioscience.com This historical progression from therapeutic candidates to sophisticated molecular probes highlights the enduring and evolving importance of thio-modified nucleosides in advancing our understanding of fundamental biological processes.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H11N2Na2O8PS |

|---|---|

Molecular Weight |

384.21 g/mol |

IUPAC Name |

disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C9H13N2O8PS.2Na/c12-6-4(3-18-20(15,16)17)19-8(7(6)13)11-2-1-5(21)10-9(11)14;;/h1-2,4,6-8,12-13H,3H2,(H,10,14,21)(H2,15,16,17);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1 |

InChI Key |

CVLFRAVGVVLGCJ-WFIJOQBCSA-L |

Isomeric SMILES |

C1=CN(C(=O)NC1=S)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |

Canonical SMILES |

C1=CN(C(=O)NC1=S)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |

Origin of Product |

United States |

Molecular and Biochemical Interactions of 4 Thio Ump

Enzymatic Substrate and Inhibitor Dynamics

Interactions with RNA Polymerases

The triphosphate form of 4-Thio-UMP, 4-thiouridine-5'-triphosphate (4-Thio-UTP), serves as a substrate for various DNA-dependent RNA polymerases (RNAPs). Its incorporation into nascent RNA transcripts is a key feature utilized in biochemical studies to probe RNA-protein interactions and transcriptional dynamics. apexbt.comoup.compsu.edu

4-Thio-UMP, as its triphosphate precursor 4-Thio-UTP, can be effectively incorporated into RNA molecules by several RNA polymerases, including T7 RNA polymerase and eukaryotic RNA polymerases I, II, and III. oup.comnih.govoup.com The substitution of the oxygen atom at the 4-position of the uracil (B121893) base with a sulfur atom allows 4-Thio-UTP to be recognized and utilized by the transcriptional machinery. apexbt.comnih.gov This incorporation enables the production of thio-substituted RNA, which can be used for various applications, such as photocross-linking studies to identify proteins interacting with the nascent transcript. nih.govjenabioscience.com

The efficiency of incorporation can vary between different polymerases. For instance, studies with RNA polymerases I and II from cherry salmon showed that RNA polymerase I utilized 4-thio-UTP more efficiently than RNA polymerase II. nih.gov In some systems, the presence of a leader sequence in the DNA template is important for the effective incorporation of modified nucleotides like 4-Thio-UTP by T7 RNA polymerase. oup.com Once administered to cells, 4-thiouracil (B160184) is converted to 4-thio-UMP, which is then phosphorylated to its triphosphate form and incorporated into newly synthesized RNA by cellular RNA polymerases. nih.govbiologists.com This metabolic labeling is a widely used technique to study cell-type-specific transcriptomes. cam.ac.ukbiologists.comlexogen.combiorxiv.org

Table 1: RNA Polymerase Utilization of 4-Thio-UTP

| RNA Polymerase Type | Organism/System | Observation | Reference |

|---|---|---|---|

| RNA Polymerase I | Cherry Salmon (Oncorhynchus masou) | Utilized 4-Thio-UTP efficiently. | nih.gov |

| RNA Polymerase II | Cherry Salmon (Oncorhynchus masou) | Incorporation of 4-Thio-UTP was very slow. | nih.gov |

| T7 RNA Polymerase | In vitro transcription systems | Effectively incorporates 4-Thio-UTP into RNA. | oup.comoup.com |

| SP6 RNA Polymerase | In vitro transcription systems | Capable of incorporating 4-Thio-UMP into transcripts. | psu.edu |

| RNA Polymerase II | Yeast, Wheat Germ | Used for photoaffinity labeling at the 3' end of transcripts. | jenabioscience.com |

| RNA Polymerase III | In vitro systems | Utilizes 4-Thio-UTP for incorporation into RNA. | oup.com |

The incorporation of 4-Thio-UMP can influence the processes of transcriptional elongation and termination. Studies have shown that the presence of 4-thio-UTP can enhance transcriptional pausing at certain sites. apexbt.comnih.gov This effect suggests that the modified nucleotide may alter the conformation or stability of the elongation complex. nih.gov

In the context of termination, 4-Thio-UMP has been used as a tool to study the sequence-specific termination signals. For example, in studies of the T7 RNA polymerase, cross-linking of the polymerase to a 4-thio-UMP incorporated into the nascent RNA was observed to change as the polymerase encountered a termination signal, indicating conformational changes within the transcription complex. nih.govpnas.org The incorporation of 4-thio-UMP can also affect pre-mRNA splicing efficiency, particularly for introns with weaker splice sites, and at high levels of incorporation, it can lead to an increase in abortive transcripts. plos.org Furthermore, high concentrations of the precursor, 4-thiouridine (B1664626), have been shown to inhibit the production and processing of ribosomal RNA (rRNA). nih.gov

Role in Pyrimidine (B1678525) Salvage and Recycling Pathways

4-Thio-UMP is a key intermediate in pyrimidine salvage pathways, particularly when cells are supplied with 4-thiouracil.

Uracil Phosphoribosyltransferase (UPRT) is an enzyme that catalyzes the conversion of uracil to uridine (B1682114) monophosphate (UMP). nih.gov While this pathway is inoperative in many higher eukaryotes, functional UPRT, such as that from Toxoplasma gondii, can convert 4-thiouracil into 4-thio-UMP. nih.govbiologists.comnih.gov This reaction is the basis for powerful genetic and transcriptomic techniques that allow for cell-specific RNA labeling. nih.govbiologists.combiorxiv.org By expressing UPRT in specific cell types, researchers can ensure that only those cells incorporate 4-thiouracil into their RNA, providing a method to isolate and analyze newly synthesized transcripts from a targeted cell population within a complex tissue. biologists.comnih.gov Kinetic analyses have shown that 4-thiouracil can be an efficient substrate for UPRT, with some studies reporting a lower apparent Km value for 4-thiouracil compared to the natural substrate, uracil. researchgate.net

Table 2: Kinetic Parameters for Uracil Phosphoribosyltransferase (UPRT)

| Enzyme Source | Substrate | Apparent Km (µM) | Reference |

|---|---|---|---|

| Leishmania donovani | Uracil | 20 | researchgate.net |

| 4-Thiouracil | 7 | researchgate.net | |

| Baker's Yeast | Uracil | 20 | researchgate.net |

| Phosphoribosylpyrophosphate | 99 | researchgate.net |

Orotidine-5′-monophosphate decarboxylase (ODCase) is a crucial enzyme in the de novo pyrimidine biosynthetic pathway, catalyzing the final step: the conversion of orotidine-5′-monophosphate (OMP) to UMP. researchgate.netnih.govnih.gov 4-Thio-UMP has been identified as a competitive inhibitor of ODCase. researchgate.netacs.org Studies on yeast ODCase have shown that 4-Thio-UMP is a more potent inhibitor than the natural product, UMP. researchgate.netresearchgate.net This inhibitory activity is thought to arise from interactions within the enzyme's active site. The substitution of sulfur for oxygen at the C4 position of the pyrimidine ring likely alters the electronic properties and binding interactions of the molecule with key residues in the active site. researchgate.net The inhibition of ODCase is a target for the development of various therapeutic agents, including antimalarial and anticancer drugs. researchgate.netnih.gov

Table 3: Inhibition of Orotidine-5′-Monophosphate Decarboxylase (ODCase)

| Enzyme Source | Inhibitor | Inhibition Type | Ki (µM) | Reference |

|---|---|---|---|---|

| Yeast | 2-Thio-UMP | Competitive | 2.3 | acs.org |

| Yeast | 4-Thio-UMP | Competitive | - | researchgate.net |

| Plasmodium falciparum | UMP | - | 210 ± 10 | researchgate.net |

Desulfidation by TudS and RudS Enzymes

A key metabolic fate of 4-thiouracil-containing compounds is desulfidation, a reaction catalyzed by a specific class of enzymes.

TudS Enzymes: TudS enzymes are recognized as desulfidases that act on thiolated bases, nucleosides, and their phosphorylated derivatives. pitt.edu Kinetic studies have demonstrated that while TudS can process various thiolated uracil forms, it displays a clear preference for 4-Thio-UMP as its substrate. rsc.orgresearchgate.net This enzymatic action allows bacteria to salvage 4-thiouracil-containing compounds, which can be toxic, and utilize them as a source of uracil. researchgate.net The catalytic mechanism is centered around a [4Fe-4S] iron-sulfur cluster housed in the enzyme's active center. mobt3ath.combiorxiv.org This cluster is bound by three cysteine residues, leaving a fourth iron atom available to engage in substrate binding and facilitate the desulfidation reaction. biorxiv.org

Impact on Enzymatic Proofreading Mechanisms

The introduction of a modified nucleotide like 4-Thio-UMP into a nascent RNA transcript can trigger cellular quality control systems, specifically enzymatic proofreading mechanisms.

The inefficient incorporation of 4-thio-UMP during transcription by RNA polymerase III is thought to be a result of the enzyme's proofreading activity. researchgate.net This surveillance mechanism appears to recognize the anomalous base pairing properties of the 4-thiouracil (4-S-U) base. researchgate.net When such a mismatch is detected, the polymerase complex may backtrack along the DNA template. researchgate.netnih.gov This backtracking repositions the incorrect nucleotide, making it susceptible to cleavage.

This proofreading process can be enhanced by the transcription elongation factor TFIIS. rsc.orgresearchgate.net TFIIS binds to the backtracked polymerase and stimulates the intrinsic transcript cleavage activity of the enzyme, removing the mismatched nucleotide and allowing transcription to resume from the corrected 3' end. rsc.orgresearchgate.net The response to TFIIS has been used experimentally to distinguish between simple transcriptional pausing and more permanent termination events. nih.gov

Structural Biology of 4-Thio-UMP in Macromolecular Complexes

Understanding the precise three-dimensional arrangement of 4-Thio-UMP when bound to enzymes or nucleic acids is crucial for deciphering its biological effects. This is achieved through a combination of experimental and computational techniques.

Crystallographic and Nuclear Magnetic Resonance Studies of 4-Thio-UMP-Containing Complexes

While specific X-ray crystallographic structures of 4-Thio-UMP in complex with proteins like TudS or RNA polymerases are not extensively detailed in the available literature, related studies provide significant insights. X-ray crystallography is a powerful technique for visualizing protein-ligand interactions at an atomic level, often used to study complexes with stable ligands like inhibitors or, through kinetic trapping methods, with reactive intermediates. nih.govnih.govmdpi.com

Computational Modeling and Docking Studies of Molecular Interactions

Computational methods, particularly molecular docking and dynamics simulations, have been instrumental in predicting and analyzing the interactions of 4-Thio-UMP with its target enzymes. researchgate.net

Docking studies of 4-thiouridine, 4-thio-UMP, and 4-thio-UTP with the TudS_A enzyme structure have provided a structural rationale for the enzyme's substrate specificity. researchgate.net These simulations show that for 4-thio-UMP and 4-thio-UTP, the thio-group is positioned very close to the [4Fe-4S] cluster, with the distance between the sulfur atom and the Fe4 atom of the cluster being approximately 2.2 Å, which is consistent with the formation of a covalent bond. researchgate.net The models also indicate that the uracil base is "sandwiched" between specific amino acid residues, Tyr18 and Pro102, while the ribose sugar moiety is positioned between Tyr18 and Tyr110. researchgate.net Furthermore, these studies identified specific ionic interactions between the conserved Arg17 residue of the enzyme and the phosphate (B84403) group of 4-thio-UMP and 4-thio-UTP, explaining the preferential binding of these phosphorylated forms over the simple nucleoside. researchgate.net

Similar computational approaches, including protein modeling, docking, and molecular dynamics simulations, have been applied to the more complex RudS enzyme. nih.gov These studies have successfully identified key amino acid residues involved in both the catalytic desulfidation reaction and the binding of the tRNA substrate, findings which were subsequently confirmed by targeted mutagenesis experiments. nih.gov

Advanced Methodologies Utilizing 4 Thio Ump in Rna Research

Metabolic RNA Labeling Techniques

Metabolic labeling with precursors of 4-Thio-UMP allows for the temporal tracking of RNA molecules, providing deep insights into the lifecycle of transcripts. This approach enables researchers to distinguish newly synthesized RNA from the pre-existing RNA pool within a cell.

Pulse-chase experiments are fundamental for studying the kinetics of RNA synthesis and degradation. In this strategy, cells are first exposed to a "pulse" of 4-thiouridine (B1664626) (4sU) for a defined period, leading to the incorporation of 4-Thio-UMP into all newly transcribed RNA. lexogen.com Following this labeling period, the 4sU-containing medium is replaced with a medium containing an excess of standard, unlabeled uridine (B1682114) for a "chase" period. lexogen.com This prevents further incorporation of the labeled nucleoside.

By collecting and analyzing RNA at various time points during the chase, researchers can measure the decay rates of the labeled transcripts. lexogen.comnih.gov For instance, a study measuring RNA degradation rates first treated cells with 4sU for 24 hours to label the RNA population and then initiated the chase by replacing the medium with one containing unlabeled uridine, tracking the decline of labeled transcripts over the next 24 hours. lexogen.com This method has been successfully used to determine that mRNAs encoding regulatory proteins, such as transcription factors, often exhibit high rates of both synthesis and turnover. lexogen.com These kinetic studies provide a global and transcript-specific view of RNA polymerase II-dependent gene expression and its post-transcriptional regulation. biorxiv.org

The integration of metabolic labeling with high-throughput sequencing has given rise to powerful techniques that can map and quantify nascent RNA transcriptome-wide. These methods rely on chemically converting the incorporated 4-thiouridine into a different base, which is then identified as a mutation during reverse transcription and sequencing. biorxiv.org

SLAM-seq (Thiol(SH)-linked Alkylation for the Metabolic sequencing of RNA): In SLAM-seq, RNA containing 4-thiouridine is treated with iodoacetamide (B48618) (IAA). biologists.comlexogen.com IAA alkylates the thiol group, and during reverse transcription, the modified base is read as a cytosine instead of a uracil (B121893). lexogen.comlexogen.com This results in a thymine-to-cytosine (T>C) conversion in the final sequencing data, allowing for the precise identification of newly synthesized transcripts. biologists.com The conversion rate of 4sU by IAA treatment is reported to be over 98%. acs.org

TUC-seq (Thiouridine-to-Cytidine Conversion Sequencing): TUC-seq achieves the same T>C conversion but through a different chemical reaction. This method uses osmium tetroxide (OsO₄) and ammonia (B1221849) to directly convert the incorporated 4-thiouridine into a native cytidine (B196190). nih.govacs.orgnih.gov A key advantage highlighted by its developers is the conversion to a natural base, which avoids potential issues with reverse transcription that can be caused by bulky alkylated nucleosides. nih.gov The conversion efficiency using osmium tetroxide has been reported to be around 72-93%. acs.org

TimeLapse-seq: This method employs an oxidative-nucleophilic-aromatic substitution reaction to achieve the U-to-C conversion. nih.govprotocols.io The reaction typically uses reagents such as sodium periodate (B1199274) (NaIO₄) and 2,2,2-trifluoroethylamine (B1214592) (TFEA) to convert 4-thiouridine into a cytidine analog. acs.orgnih.gov This approach also provides a distinct mutational signature to mark and quantify new transcripts. nih.gov

These nucleotide-recoding sequencing methods offer powerful tools for assaying the dynamics of the transcript population and have been extended to investigate various regulated steps in the RNA life cycle. researchgate.net

Table 1: Comparison of High-Throughput Sequencing Methods for Labeled RNA

| Method | Key Reagents | Conversion Product | Reported Efficiency | Reference |

|---|---|---|---|---|

| SLAM-seq | Iodoacetamide (IAA) | Alkylated Uridine (read as C) | >98% | biologists.comlexogen.comacs.org |

| TUC-seq | Osmium Tetroxide (OsO₄), Ammonia | Native Cytidine | 72-93% | nih.govacs.orgnih.gov |

| TimeLapse-seq | Sodium Periodate (NaIO₄), 2,2,2-trifluoroethylamine (TFEA) | Cytidine Analog | ~80% | acs.orgnih.govnih.gov |

A significant challenge in RNA research is the analysis of transcriptomes from specific cell types within a complex, heterogeneous tissue. nih.govnih.gov Methods based on 4-Thio-UMP precursors have been ingeniously adapted to overcome this hurdle. The strategy, often called TU-tagging, leverages the fact that the UPRT enzyme is inactive in many organisms, including mammals. biologists.combiologists.com

By creating transgenic animals that express a functional UPRT from Toxoplasma gondii under the control of a cell-type-specific promoter, researchers can restrict the metabolic labeling to only the cells of interest. nih.govbiologists.com When these animals are administered 4-thiouracil (B160184) (4tU), only the cells expressing UPRT can convert it to 4-Thio-UMP and subsequently incorporate it into their RNA. biologists.combiologists.com The total RNA can then be extracted from the entire tissue, and the labeled transcripts from the target cell population can be specifically identified or isolated. nih.gov

This approach has been successfully combined with sequencing in a method termed SLAM-ITseq (SLAMseq in tissue). biologists.comlexogen.com It has been used to identify cell-type-specific transcriptomes in diverse tissues such as endothelial cells in the brain, epithelial cells in the intestine, and adipocytes in white adipose tissue, all without the need for physical cell sorting. biologists.combiologists.comlexogen.com

Probing RNA-Protein Interactions

The thiol group in RNA containing 4-Thio-UMP is photoreactive, a property that is exploited to map the interactions between RNA molecules and RNA-binding proteins (RBPs) with high resolution.

Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) is a widely used technique to identify the binding sites of RBPs across the entire transcriptome. nih.govnih.gov The method begins with metabolically labeling cells with a photoactivatable ribonucleoside, most commonly 4-thiouridine (4sU). nih.govbiorxiv.org

After the 4sU is incorporated into nascent RNA transcripts, the living cells are irradiated with long-wavelength UV light (typically >310 nm). nih.govnih.gov This excites the 4-thio group, inducing a highly efficient covalent crosslink between the RNA and any protein in direct contact at that site. nih.gov Following crosslinking, the RBP of interest is immunoprecipitated, and the covalently bound RNA fragments are isolated and sequenced. nih.gov

A crucial feature of PAR-CLIP is that the crosslinking event at a 4-thiouridine site frequently causes it to be misread as a cytosine during reverse transcription. nih.govstackexchange.com This characteristic T-to-C mutation serves as a diagnostic marker, pinpointing the precise location of the RNA-protein interaction with nucleotide-level resolution and helping to computationally filter out non-crosslinked background RNA. nih.gov

The principle of photoaffinity labeling can also be applied more broadly to identify proteins that come into close contact with a nascent RNA transcript during its synthesis. In this approach, transcription is carried out in vitro using 4-thiouridine triphosphate (4-thio-UTP) as a substrate, which is derived from 4-Thio-UMP. nih.govoup.com

Brief irradiation of the active transcriptional complex with UV light crosslinks the newly synthesized, photoactive RNA to any proximal proteins. nih.gov This method has been used to identify the specific subunits of the transcriptional machinery that interact with the growing RNA chain. For example, studies on pea chloroplasts used this technique to show that two polypeptides of 51 and 54 kDa were consistently crosslinked to nascent transcripts, identifying them as functional components of the chloroplast RNA polymerase complex. nih.govoup.com Similarly, photoaffinity labeling has demonstrated that the elongation factor SII makes direct contact with the 3'-end of the nascent RNA within the RNA polymerase II elongation complex. researchgate.net A key control in these experiments is the observation that no crosslinking occurs when pre-synthesized RNA containing 4-Thio-UMP is simply added to the protein mixture, confirming that the method specifically identifies proteins that interact with the transcript during its synthesis. nih.gov

Investigations into RNA Structure and Function

The unique photochemical properties of 4-Thio-UMP (4-thiouridine monophosphate) have established it as a critical tool for detailed investigations into the complex world of RNA structure and function. By replacing the oxygen atom at the 4th position of the uracil ring with a sulfur atom, 4-Thio-UMP introduces a photoreactive handle into RNA molecules. ontosight.ai This substitution allows for site-specific cross-linking upon exposure to UV light, providing a powerful method to capture transient interactions and stable structural elements within RNA and between RNA and other molecules. nih.govnih.gov

Analysis of RNA Folding and Stability

The incorporation of 4-Thio-UMP, often introduced as 4-thiouridine triphosphate (4-Thio-UTP) during in vitro transcription, enables researchers to probe the three-dimensional architecture of RNA molecules. jenabioscience.com When an RNA molecule containing 4-thiouridine is irradiated with long-wave UV light, the thiocarbonyl group can form covalent bonds with nucleotides that are in close spatial proximity within the folded structure, even if they are distant in the primary sequence. nih.gov This technique, known as photocross-linking, freezes the RNA in its native conformation, allowing for the identification of tertiary contacts and the mapping of complex folding pathways. nih.gov

Studies have shown that the substitution of uridine with 4-thiouridine can have varied effects on the thermal stability of RNA duplexes. While some research indicates that the incorporation of 4-thiouridine can lead to a destabilization of RNA duplexes compared to their unmodified counterparts, other studies have demonstrated that strategic placement of 4'-thio-modified ribonucleosides can enhance duplex stability. researchgate.netnih.gov For instance, the presence of 4'-thio-RNA has been shown to increase resistance to nuclease degradation, a valuable property for in vivo applications. nih.govresearchgate.net The impact on stability is sequence-dependent and influenced by the local structural context. researchgate.net

A key application of 4-Thio-UMP in this area is the analysis of co-transcriptional folding, where the folding of a nascent RNA chain is studied as it emerges from RNA polymerase. By incorporating 4-Thio-UMP at specific positions in the transcript, researchers can induce cross-links at different stages of transcription, providing snapshots of the folding process. umich.edu This has been instrumental in understanding how interactions with RNA polymerase can influence the folding landscape of riboswitches and other structured RNAs. umich.edu

Table 1: Research Findings on 4-Thio-UMP in RNA Folding and Stability

| Research Focus | Model System | Key Findings | Reference |

|---|---|---|---|

| RNA Folding Pathway | Group II Intron (aI5gamma) | Identified four major intramolecular cross-links between the J(56) linker and domain D6, supporting a side-by-side arrangement of domains D5 and D6. | nih.gov |

| Duplex Stability | Pentamer RNA duplexes | Substitution of uridine with 4-thiouridine led to a decrease in the melting temperature (Tm) of the duplex from 19.0°C to 14.5°C, indicating destabilization. | researchgate.net |

| Co-transcriptional Folding | queC Riboswitch | Probed interactions between the nascent RNA and RNA polymerase, revealing that the 5' segment of the P2 helix bends back to interact with the β' subunit of the polymerase. | umich.edu |

| Nuclease Stability | siRNA duplexes | Strategically placed 4'-thio-RNA modifications in siRNAs led to increased stability in plasma. | researchgate.net |

| RNA-Protein Interactions | RNA Polymerase II Elongation Complex | 4-Thio-UMP incorporated into nascent RNA cross-linked to elongation factor SII, indicating close proximity of the 3'-end of the RNA to this factor. | nih.gov |

Studies of Ribozyme Activity and Structure-Activity Relationships

The study of ribozymes, or catalytic RNA molecules, has been significantly advanced by the use of 4-Thio-UMP. Its ability to act as a photo-cross-linking agent provides a direct method for identifying the nucleotides that constitute the active site of a ribozyme. nih.govnih.gov By substituting specific uridines with 4-thiouridine, researchers can map the spatial arrangement of key functional groups within the ribozyme's three-dimensional structure. nih.gov

A notable example is the investigation of the Varkud satellite (VS) ribozyme. nih.govnih.gov In these studies, a single 4-thiouridine was incorporated immediately downstream of the cleavage site. nih.govnih.gov Upon UV irradiation under conditions that support catalytic activity, the 4-thiouridine cross-linked to a specific adenosine (B11128) residue (A756) located in a distant loop. nih.govnih.gov This provided direct evidence for a tertiary interaction that brings the cleavage site in helix I into close proximity with the 730 loop in helix VI, forming the active site. nih.govnih.gov The cross-links were observed in both the cleaved and ligated forms of the RNA, representing the ground state structures on either side of the catalytic transition state. nih.gov

Furthermore, 4-Thio-UMP has been instrumental in understanding the structure-activity relationships of other ribozymes, such as group II introns. nih.gov Cross-linking experiments with 4-thiouridine-containing group II intron domains revealed crucial interactions between different domains that are essential for splicing activity. nih.gov These studies demonstrated that the cross-linked RNA molecules remained active, confirming that the identified interactions are functionally relevant. nih.gov The use of 4-thio-uracil-containing RNAs has also supported the model of a side-by-side arrangement of domains 5 and 6 in a group II intron, which is critical for its catalytic function. nih.gov

In the context of synthetic ribozymes, thiol-tagged bases, including those that can be converted to 4S UMP, have been used in in vitro selection experiments to isolate ribozymes with novel catalytic activities, such as nucleotide synthesis. researchgate.net

Table 2: Applications of 4-Thio-UMP in Ribozyme Research

| Ribozyme Studied | Experimental Approach | Key Findings | Reference |

|---|---|---|---|

| VS Ribozyme | Site-specific incorporation of 4-thiouridine and UV cross-linking. | Identified a direct interaction between the cleavage site (sU621) and the active site loop (A756), localizing the active site. | nih.govnih.gov |

| Group II Intron (aI5gamma) | Photocross-linking of 4-thiouridine-containing D56 RNA. | Mapped intramolecular cross-links between the J(56) region and D6, indicating a side-by-side arrangement of D5 and D6 helices. The cross-linked RNA remained active in splicing. | nih.gov |

| Hairpin Ribozyme | General discussion of ribozyme structure. | The structure comprises four helical stems, with stems C and D providing structural stability. | escholarship.org |

| Family A Pyrimidine (B1678525) Synthase Ribozyme | In vitro selection using thiol-tagged bases. | This ribozyme catalyzes the synthesis of 4S UMP from tethered PRPP and 4S Ura. | researchgate.net |

Photochemical and Photophysical Properties of 4 Thio Ump for Research Applications

Excited-State Dynamics and Deactivation Pathways

The photophysical behavior of 4-Thio-UMP is dictated by the substitution of an oxygen atom with a sulfur atom at the C4 position of the uracil (B121893) ring. This modification significantly alters its electronic structure and subsequent response to UV radiation compared to canonical nucleobases. researchgate.net Upon absorption of UVA light, typically around 330-365 nm, the 4-thiouracil (B160184) chromophore is promoted to an excited singlet state (S₁). biorxiv.orgufl.eduresearchgate.net

Unlike canonical pyrimidines, where ultrafast internal conversion to the ground state is the primary deactivation pathway, the dominant relaxation mechanism for photoexcited 4-thiouridine (B1664626) and its derivatives is an exceptionally efficient and rapid intersystem crossing (ISC) to the triplet manifold (T₁). researchgate.netopen.ac.ukacs.org This process occurs on a sub-picosecond to picosecond timescale. researchgate.netmdpi.com Studies on the related compound 4-thiothymidine (B1630790) have shown that the triplet state is formed within approximately 10 picoseconds. researchgate.netopen.ac.ukacs.org The quantum yield for this triplet formation approaches unity, meaning nearly every absorbed photon results in the generation of a triplet-state molecule. biorxiv.orgresearchgate.netresearchgate.net

This efficient population of the triplet state means that other deactivation pathways, such as fluorescence from the singlet state, are extremely inefficient. Consequently, 4-thiouridine derivatives exhibit vanishingly small fluorescence quantum yields and exceptionally short fluorescence lifetimes, often in the femtosecond range. mdpi.comnih.gov The excited-state dynamics are sensitive to the solvent environment and the specific form of the thiobase (nucleobase, nucleoside, or nucleotide). mdpi.com

The general excited-state dynamics for Uridine (B1682114) 5'-Monophosphate (UMP) upon UV excitation involve a trifurcation event leading to the population of the ground state, a long-lived singlet state, and a triplet state within approximately 200 femtoseconds. nsf.govresearchgate.net However, for 4-Thio-UMP, the pathway is heavily skewed towards the rapid and efficient population of the reactive triplet state. researchgate.net

| Property | Value | Compound | Reference |

|---|---|---|---|

| Absorption Maximum (λmax) | 331 nm | 4-Thio-UMP | jenabioscience.com |

| Molar Extinction Coefficient (ε) | 16,300 L mol-1 cm-1 | 4-Thio-UMP | jenabioscience.com |

| Triplet Formation Quantum Yield (ΦT) | ~0.9 - 1.0 | 4-Thiouracil / 4-Thiothymine derivatives | biorxiv.orgresearchgate.netresearchgate.net |

| Fluorescence Lifetime (τf) | 0.24 ± 0.08 ps | 4-Thiothymidine | mdpi.com |

| Intersystem Crossing (ISC) Time | ~10 ps | 4-Thiothymidine | researchgate.netacs.org |

Intersystem Crossing and Singlet Oxygen Generation Research

The high efficiency of intersystem crossing in 4-Thio-UMP is central to its application as a photosensitizer. researchgate.netresearchgate.net The long-lived and highly reactive triplet state generated upon UVA irradiation can follow two main pathways depending on the presence of molecular oxygen. biorxiv.orgresearchgate.net

Under aerobic conditions, the triplet-state 4-thiouracil moiety can transfer its energy to ground-state molecular oxygen (³O₂), which is itself a triplet. This energy transfer process, known as photosensitization, results in the formation of highly reactive singlet oxygen (¹O₂). biorxiv.orgresearchgate.netnih.gov Singlet oxygen is a potent oxidizing agent capable of reacting with a wide range of biological molecules. The generation of singlet oxygen by thiopurines and thiopyrimidines is a key aspect of their phototherapeutic applications. researchgate.netnih.gov

The generated singlet oxygen can then react with another molecule of 4-thiouracil, leading to its degradation into products such as uracil or uracil-6-sulfonate. biorxiv.orgresearchgate.net This reactivity underscores the dual role of 4-Thio-UMP as both a generator and a target of reactive oxygen species. Research into thiothymines indicates the importance of quantum effects in driving the photosensitization of oxygen. rsc.org

| Finding | Description | Compound(s) | Reference |

|---|---|---|---|

| Dominant Deactivation Pathway | Intersystem crossing (ISC) from the excited singlet state to the triplet manifold is the primary relaxation pathway. | 4-Thiothymidine | researchgate.netopen.ac.ukacs.org |

| High Triplet Yield | The quantum yield of triplet state formation is near unity. | 4-Thiouracil, 4-Thiothymine | biorxiv.orgresearchgate.netresearchgate.net |

| Singlet Oxygen Production | The triplet state acts as an energy donor to molecular oxygen, producing reactive singlet oxygen (¹O₂) under aerobic conditions. | 4-Thiouracil | biorxiv.orgresearchgate.net |

| Photoproduct Formation | Reaction with singlet oxygen leads to the formation of uracil and uracil-6-sulfonate. | 4-Thiouracil | biorxiv.orgresearchgate.net |

Mechanisms of Photo-Induced Crosslinking with Biomolecules

The highly reactive triplet state of 4-Thio-UMP is also the key intermediate for photo-induced crosslinking reactions, a technique widely used to study the structure of complex biomolecules and identify interactions between nucleic acids and proteins. researchgate.netnih.govnih.govrsc.org When 4-Thio-UMP is incorporated into an RNA molecule, irradiation with long-wavelength UV light (typically 365 nm) selectively excites the thionucleotide. nih.govrsc.org

Under anaerobic conditions or when a suitable reaction partner is in close proximity, the triplet-state 4-thiouracil can react directly with neighboring molecules rather than with oxygen. researchgate.net This forms a stable covalent bond, or crosslink, between the RNA and an interacting biomolecule, such as a protein or another nucleic acid strand. nih.govnih.gov This "zero-length" crosslinking is highly valuable because it only occurs between molecules that are in direct contact (typically within 3 Å). ufl.edu

The primary photochemical pathway for crosslinking with other pyrimidine (B1678525) bases is believed to be a [2+2] cycloaddition reaction. researchgate.net This involves the excited carbon-sulfur bond of the 4-thiouracil reacting with the 5,6-double bond of a neighboring pyrimidine (like cytosine or uracil) to form a transient thietane (B1214591) intermediate. researchgate.net This intermediate can then rearrange to form a stable crosslink. rsc.org Crosslinking to amino acid residues in proteins also proceeds via the reactive triplet state, allowing for the mapping of RNA-protein contact points. nih.govnih.gov This method has been instrumental in elucidating the active sites of ribozymes and the binding sites of RNA-binding proteins. nih.gov

Synthetic Strategies for 4 Thio Ump Derivatives in Research

Synthesis of Monophosphate Prodrugs for Enhanced Cellular Uptake in Research Models

A primary challenge in utilizing nucleoside monophosphates like 4-thio-UMP in cellular models is their poor membrane permeability due to the negative charge of the phosphate (B84403) group. To overcome this, researchers have developed monophosphate prodrug strategies, which mask the phosphate to create a lipophilic, cell-permeable compound that can be cleaved intracellularly to release the active monophosphate. acs.org

One prominent approach is the ProTide technology, which employs an aryloxy phosphoramidate (B1195095) motif. cardiff.ac.uk This strategy involves masking the phosphate with an aryl group and an amino acid ester, which are metabolically cleaved inside the cell to yield the nucleoside monophosphate. Another widely used method is the bis(pivaloyloxymethyl) or POM prodrug approach. acs.org In this method, two POM groups are attached to the phosphate, and their intracellular removal is facilitated by esterases. acs.org

Recent research has focused on applying these prodrug concepts to 4-thiouridine (B1664626) (4sU) to enhance its efficacy in metabolic labeling of RNA. rsc.org The rationale is that by delivering the monophosphate directly, the often rate-limiting initial phosphorylation step by cellular kinases is bypassed. rsc.org Synthetic routes have been developed to create various 4sU monophosphate prodrugs, including a bis(4-acetyloxybenzyl) derivative, which was found to be efficiently incorporated into nascent RNA in cellular assays. rsc.org These syntheses typically involve the reaction of the nucleoside with a phosphorylating agent, followed by the attachment of the lipophilic masking groups.

The general synthetic approaches for creating these prodrugs can be categorized as follows:

Coupling of a nucleoside monophosphate with a halogeno carbonyloxymethyl derivative (e.g., POM-Cl). acs.org

Reaction of a bis(carbonyloxymethyl)-phosphorochloridate with a nucleoside. acs.org

Mitsunobu coupling between a nucleoside and a bis(carbonyloxymethyl)-phosphate. acs.org

These strategies have been successfully applied to various nucleoside analogs, demonstrating their versatility for creating research tools with improved cellular delivery. acs.orgnih.gov

Table 1: Comparison of Monophosphate Prodrug Strategies

| Prodrug Strategy | Masking Groups | Activation Mechanism | Key Advantage |

|---|---|---|---|

| ProTide | Aryl group, Amino acid ester | Intracellular esterase and phosphoramidase cleavage | Broad applicability and established clinical precedent |

| POM | Pivaloyloxymethyl | Intracellular esterase cleavage | Well-characterized and widely used for various nucleosides |

| Acetyloxybenzyl | 4-Acetyloxybenzyl | Intracellular esterase cleavage | Shown to be effective for 4-thiouridine metabolic labeling |

Preparation of Phosphoramidites for Oligonucleotide Synthesis

The incorporation of modified nucleosides like 4-thiouridine into DNA and RNA oligonucleotides is essential for studying nucleic acid structure and function, photo-cross-linking studies, and developing antisense therapies. The predominant method for chemical oligonucleotide synthesis is the solid-phase phosphoramidite (B1245037) method. wikipedia.org This requires the preparation of specialized phosphoramidite building blocks of the desired modified nucleoside.

The synthesis of a 4-thiouridine phosphoramidite is a multi-step process that requires careful selection of protecting groups to prevent side reactions during oligonucleotide synthesis. nih.govnih.gov A typical synthetic route starts with 4-thiouridine and involves the following key steps:

Protection of the 5'-hydroxyl group: This is commonly achieved using an acid-labile dimethoxytrityl (DMTr) group, which allows for stepwise deprotection during the synthesis cycle. nih.govharvard.edu

Protection of the 2'-hydroxyl group (for RNA synthesis): A silyl (B83357) ether protecting group, such as tert-butyldimethylsilyl (TBDMS), is often used. nih.gov

Protection of the 4-thio function: To prevent unwanted side reactions, the thiol group can be protected, for instance, as a 4-(2-cyanoethyl)thio derivative. nih.gov

Phosphitylation of the 3'-hydroxyl group: The final step involves reacting the protected nucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to install the reactive phosphoramidite moiety. wikipedia.orgnih.gov

The resulting 2'-deoxy-4'-thionucleoside phosphoramidites are then used in automated DNA synthesizers. nih.gov During the synthesis cycle, the phosphoramidite is coupled to the growing oligonucleotide chain, followed by oxidation of the newly formed phosphite (B83602) triester linkage to a more stable phosphate triester. wikipedia.org The development of efficient and scalable syntheses for these phosphoramidite units is crucial for making oligonucleotides containing 4-thiouridine and its analogs readily accessible for research. nih.gov

Table 2: Key Steps in 4-Thiouridine Phosphoramidite Synthesis

| Step | Reaction | Reagent Example | Purpose |

|---|---|---|---|

| 1. 5'-O-Protection | 5'-O-Dimethoxytritylation | Dimethoxytrityl chloride (DMTr-Cl) | Protects the 5'-hydroxyl; removed at each cycle to allow chain extension. nih.gov |

| 2. 2'-O-Protection | 2'-O-Silylation | tert-Butyldimethylsilyl chloride (TBDMS-Cl) | Protects the 2'-hydroxyl in ribonucleosides. nih.gov |

| 3. 4-Thio-Protection | S-Alkylation | Acrylonitrile followed by reduction | Prevents side reactions at the sulfur atom during synthesis. nih.gov |

| 4. 3'-O-Phosphitylation | Phosphitylation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | Introduces the reactive phosphoramidite group for coupling. nih.gov |

Development of 4'-Thionucleoside Analogs for DNA Research

Synthetic access to 4'-thionucleosides can be achieved through various strategies. One common approach involves the construction of a protected 4-thioribose sugar, which is then glycosylated with a nucleobase. nih.gov More recently, flexible and scalable de novo syntheses have been reported that build the molecule from acyclic precursors. nih.govrsc.org These methods often rely on key reactions like aldol (B89426) additions and intramolecular cyclizations to form the 4-thiosugar ring. nih.govmdpi.com

Once synthesized, these 2'-deoxy-4'-thionucleoside analogs can be converted into phosphoramidites and incorporated into DNA strands, creating what is known as 4'-thioDNA. nih.gov Research has shown that fully modified 4'-thioDNA exhibits unexpected properties. It shows a preference for hybridizing with complementary RNA over DNA and adopts an A-form (RNA-like) helical structure, even though it is a deoxy-sugar-based polymer. nih.gov Furthermore, 4'-thioDNA demonstrates increased resistance to degradation by certain nucleases, a desirable property for therapeutic oligonucleotides. nih.gov

The development of these analogs is not limited to the four canonical bases. Researchers have created 4'-thio versions of other modified nucleosides, including those with substitutions at the C2' position, to further probe DNA structure and function and to develop novel therapeutic agents. nih.govmdpi.com The unique characteristics of 4'-thioDNA make it a valuable tool for applications in antisense technology, RNA interference, and structural biology. nih.gov

| Sugar Pucker | C2'-endo (typically) | C3'-endo (typically) | Key determinant of the A-form helical structure. |

Analytical and Characterization Techniques for 4 Thio Ump in Research Contexts

Spectroscopic Methods for Detection and Quantification

Spectroscopic techniques are fundamental for the detection and quantification of 4-Thio-UMP. These methods rely on the interaction of the molecule with electromagnetic radiation to provide structural and quantitative information.

Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-QTOF-MS) is a powerful and sensitive technique for the comprehensive analysis of metabolites, including 4-Thio-UMP, in complex biological samples. nih.govnih.gov This method combines the high-resolution separation capabilities of UPLC with the high mass accuracy and sensitivity of QTOF-MS. nih.govmdpi.com

The UPLC system separates components of a mixture based on their interactions with a stationary phase, allowing for the isolation of 4-Thio-UMP from other cellular nucleotides. mdpi.com Following separation, the sample is introduced into the mass spectrometer via electrospray ionization (ESI), which generates gas-phase ions of the analyte. The QTOF analyzer then measures the mass-to-charge ratio of these ions with high precision, enabling confident identification of 4-Thio-UMP based on its exact mass. ymdb.ca Furthermore, tandem mass spectrometry (MS/MS) can be performed to fragment the parent ion, yielding a characteristic fragmentation pattern that serves as a structural fingerprint, confirming the identity of the metabolite. researchgate.netacs.org This approach is invaluable for tracking the metabolic fate of 4-thiouridine (B1664626) and quantifying the levels of 4-Thio-UMP in cellular extracts. nih.gov

UV-Visible spectroscopy is a widely used technique for monitoring chemical reactions and assessing the purity of samples containing 4-Thio-UMP or its parent nucleoside, 4-thiouridine (s4U). nih.govspectroscopyonline.com This method is based on the principle that the thiocarbonyl group in the 4-position of the pyrimidine (B1678525) ring gives the molecule a unique UV absorbance profile compared to canonical nucleosides. nih.gov

4-thiouracil (B160184) and its derivatives exhibit a characteristic absorbance maximum at approximately 330-335 nm. researchgate.netnih.gov This distinct spectral property allows for straightforward detection and quantification. Crucially, chemical modification of the sulfur atom, such as through alkylation with iodoacetamide (B48618), results in a significant shift of the absorbance maximum to a lower wavelength, around 297-303 nm. researchgate.netnih.gov This spectral shift provides a convenient and reliable means to monitor the progress of alkylation reactions in real-time and to assess the purity of the final product. nih.gov By measuring the decrease in absorbance at ~335 nm and the corresponding increase at ~297 nm, researchers can confirm the quantitative conversion of the starting material. nih.gov

| Compound | Chemical State | Approximate λmax (nm) | Reference |

|---|---|---|---|

| 4-Thiouracil / 4-Thiouridine | Unmodified | ~335 | nih.gov |

| 4-Thiouracil / 4-Thiouridine | Carboxyamidomethylated (IAA treated) | ~297 | nih.gov |

| 4-Thiouridine | IA-modified | ~303 | researchgate.net |

Chromatographic Separation and Purity Assessment

Chromatography is an essential tool for the separation and purification of 4-Thio-UMP and RNA containing this modified nucleotide from complex mixtures. oup.com High-performance liquid chromatography (HPLC) is frequently employed to separate 4-thiouridine and its derivatives, allowing for purity assessment and quantification. researchgate.netprotocols.io Techniques such as flash chromatography are also used in the purification of chemically synthesized 4-thiouridine derivatives. oup.com

A highly specific method for isolating RNA that has incorporated 4-Thio-UMP is affinity chromatography. wikipedia.orgthermofisher.com This technique exploits the unique chemical properties of the thiol group. One established method involves using a stationary phase containing an immobilized mercury compound. The thiol group of the incorporated 4-thiouridine residues forms a covalent bond with the mercury, effectively capturing the thiol-containing RNA on the column while other molecules pass through. wikipedia.orgthermofisher.comspringernature.com The purified, newly synthesized RNA can then be eluted by adding a competing thiol-containing compound, which displaces the RNA from the column. This high-selectivity method is crucial for isolating nascent transcripts for downstream analysis. wikipedia.orgnih.gov

Chemical Conversion Reactions for Sequencing Analysis

To identify the precise locations of incorporated 4-thiouridine within an RNA sequence, chemical conversion methods are employed. These reactions modify the 4-thiouridine base in a way that is detectable during reverse transcription and subsequent sequencing.

One prominent method is the OsO₄-mediated conversion , which forms the basis of the TUC-seq (Thiouridine-to-Cytidine sequencing) technique. researchgate.netnih.gov In this approach, RNA containing 4-thiouridine is treated with osmium tetroxide (OsO₄) in the presence of an amine, such as ammonium (B1175870) chloride. researchgate.netacs.org This treatment mediates a chemical transformation of the 4-thiouridine into a cytosine analog. nih.govnih.gov During reverse transcription, this modified base is read as a cytosine, resulting in a T-to-C transition in the sequencing data at the site of incorporation. This allows for the direct identification of newly synthesized RNA without the need for affinity purification. researchgate.netnih.gov

Another widely used technique is Iodoacetamide (IAA) treatment , which is the foundation of methods like SLAM-seq (Thiol(SH)-linked Alkylation for the Metabolic sequencing of RNA). nih.govnih.govlexogen.com Iodoacetamide is a thiol-reactive compound that covalently attaches a carboxyamidomethyl group to the sulfur atom of 4-thiouridine through a nucleophilic substitution reaction. nih.govlexogen.com This alkylation alters the base-pairing properties of the modified uridine (B1682114). During reverse transcription, the reverse transcriptase preferentially incorporates a guanine (B1146940) opposite the alkylated 4-thiouridine, which is subsequently read as a cytosine in the final sequencing data. lexogen.com This again results in a T-to-C mutation, flagging the position of the newly incorporated nucleotide. nih.govlexogen.com

| Method | Key Reagent(s) | Mechanism | Sequencing Readout | Reference |

|---|---|---|---|---|

| TUC-seq | Osmium tetroxide (OsO₄), Ammonium chloride (NH₄Cl) | Chemical transformation of 4-thiouridine into a cytosine analog. | T → C conversion | researchgate.netnih.gov |

| SLAM-seq | Iodoacetamide (IAA) | Alkylation of the thiol group, leading to misincorporation during reverse transcription. | T → C conversion | nih.govnih.gov |

Future Directions and Emerging Research Avenues for 4 Thio Ump

Expansion of Metabolic Labeling Applications in Diverse Biological Systems (e.g., Archaea)

The vast majority of metabolic labeling studies using 4-thiouridine (B1664626) (4sU), the precursor to 4-Thio-UMP, have been conducted in mammalian cell lines, yeast, and some metazoan models. nih.govfrontiersin.org A significant future direction is the expansion of these powerful techniques to a wider range of biological systems, particularly those in the domain of Archaea.

Archaea represent a distinct domain of life with unique molecular biology that remains relatively uncharacterized compared to bacteria and eukaryotes. nih.govfrontiersin.org Understanding the dynamics of RNA metabolism is crucial for deciphering their gene expression networks. Recent research has successfully established non-radioactive pulse labeling of RNA using 4-thiouracil (B160184) (4TU), a precursor that is converted to 4-Thio-UMP, in two model archaeal organisms: the halophilic euryarchaeote Haloferax volcanii and the thermo-acidophilic crenarchaeote Sulfolobus acidocaldarius. nih.govfrontiersin.org

These pioneering studies demonstrated dose- and time-dependent incorporation of the label into archaeal RNA, indicating that the necessary metabolic pathways for uptake and conversion to the triphosphate form are active. nih.govfrontiersin.org This breakthrough opens the door for time-resolved studies of RNA synthesis and decay in archaea, providing a powerful toolkit to analyze their gene expression dynamics in detail. nih.gov 4-thiouridine itself is a naturally conserved modified nucleotide found at position 8 of archaeal tRNAs, highlighting the innate capacity of these organisms to process this compound. researchgate.netnih.gov

Future work in this area will likely focus on:

Optimizing Labeling Protocols: Labeling efficiency can vary between different archaeal species. frontiersin.org Tailoring concentrations and labeling times for a broader range of archaea, including extremophiles from various environments, will be a key step.

Probing Unique RNA Processing Events: Archaea possess unique RNA processing and modification pathways. Applying 4sU-based metabolic labeling will allow researchers to study the kinetics of these events on a genome-wide scale.

Investigating Gene Regulation: The ability to track nascent transcripts will be instrumental in studying how archaea dynamically regulate their gene expression in response to extreme environmental conditions.

The expansion of these methods promises to fill a significant gap in our understanding of molecular biology across all three domains of life.

Novel Applications in Systems Biology and Transcriptomics Research

Metabolic labeling with 4sU has already revolutionized transcriptomics by enabling the measurement of RNA synthesis and decay rates, moving beyond static snapshots of RNA abundance. springernature.commdc-berlin.denih.gov The integration of 4-Thio-UMP-mediated RNA tagging with high-throughput sequencing has given rise to a suite of powerful techniques that provide a dynamic view of the transcriptome. rsc.org

Emerging research is focused on refining these methods and applying them to more complex biological questions within systems biology. Novel applications are aimed at uncovering the intricate layers of gene regulation that control cellular function, differentiation, and disease.

Key research avenues include:

Single-Cell Transcriptomics: Current methods average RNA dynamics across populations of millions of cells. A major frontier is the adaptation of 4sU labeling to single-cell RNA sequencing (scRNA-seq). This would allow researchers to quantify RNA turnover rates in individual cells, revealing cellular heterogeneity in gene expression dynamics that is currently masked.

Transient Transcriptome Analysis: Many cellular responses to stimuli involve rapid and transient changes in gene expression. 4sU pulse-chase experiments with very short labeling times can capture the dynamics of the transient transcriptome, identifying primary response genes and unstable regulatory RNAs that are missed in steady-state analyses. nih.gov

Dissecting RNA Processing Kinetics: The reads generated from 4sU-labeled RNA sequencing can distinguish between pre-mRNA (containing introns) and mature mRNA. nih.gov Advanced computational models can use this information to dissect the kinetics of RNA processing, including splicing and polyadenylation, on a global scale, providing insights into co-transcriptional and post-transcriptional regulation.

| Technique | Principle | Primary Application | Reference |

|---|---|---|---|

| SLAM-seq (Thiol-linked alkylation for the metabolic sequencing of RNA) | 4sU is incorporated into nascent RNA. Thiol-linked alkylation induces a U-to-C conversion during reverse transcription, which is detected by sequencing. | Quantification of newly synthesized mRNA without the need for biochemical separation. | rsc.org |

| TUC-seq (4sU-to-C conversion sequencing) | Chemical conversion of incorporated 4sU to a cytosine analog, allowing for identification of labeled transcripts through U-to-C mutations in sequencing data. | Analysis of RNA expression and decay dynamics. | rsc.org |

| PAR-CLIP (Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation) | 4sU is incorporated into RNA and then photo-crosslinked to interacting RNA-binding proteins (RBPs). Following immunoprecipitation and sequencing, RBP binding sites are identified with high resolution. | Mapping transcriptome-wide binding sites of RNA-binding proteins. | rsc.org |

| 4sU-tagging with Biotinylation | Incorporated 4sU is biotinylated, allowing for the affinity purification of newly transcribed RNA using streptavidin-coated beads. | Separation of nascent RNA from pre-existing RNA for parallel measurement of transcription and decay rates. | nih.govescholarship.org |

These advanced applications will continue to provide a more holistic and dynamic understanding of how the genome is expressed and regulated at the systems level.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 4-Thio-UMP disodium salt that researchers must consider during experimental design?

- Methodological Answer : Key properties include its solubility in aqueous buffers (enhanced by the disodium salt formulation), stability at varying pH levels (optimal storage at pH 7.5 ± 0.5), and sensitivity to light due to the thio-modification . UV-Vis spectroscopy (λmax 331 nm, ε 16.3 L mmol⁻¹ cm⁻¹) is essential for quantifying its concentration and monitoring degradation during RNA incorporation experiments . Researchers should verify purity (≥95% via HPLC) and confirm batch-specific data via Certificates of Analysis (CoA) .

Q. How can researchers ensure reproducibility when handling this compound in RNA transcription assays?

- Methodological Answer : Standardize storage conditions (-20°C, desiccated) to prevent hydrolysis. Use freshly prepared Tris-HCl buffers (pH 7.5) to maintain solubility and activity. Include negative controls (e.g., omitting the compound) to distinguish background noise in enzymatic assays. Document lot-specific variability in purity and adjust molar concentrations accordingly . For RNA polymerase studies (e.g., T7 or RNA Pol II), validate incorporation efficiency via PAGE or mass spectrometry .

Q. What are the primary applications of this compound in biochemical research?

- Methodological Answer : It is widely used to study RNA polymerase mechanisms, as the thio-modification alters nucleotide binding and elongation kinetics. Applications include:

- Transcriptional pausing assays : Monitor RNA Pol II stalling via gel electrophoresis .

- Photo-crosslinking studies : UV irradiation induces crosslinks between RNA and proteins, enabling structural mapping .

- Metabolic labeling : Track RNA synthesis in live cells using thiol-specific probes .

Advanced Research Questions

Q. How can contradictory data in RNA incorporation efficiency using this compound be resolved?

- Methodological Answer : Contradictions may arise from enzyme specificity (e.g., T7 vs. eukaryotic polymerases) or buffer conditions (e.g., Mg²⁺ concentration). To resolve this:

- Optimize reaction parameters : Titrate Mg²⁺ (1–10 mM) and compare kinetics via stopped-flow assays.

- Validate with orthogonal methods : Use radiolabeled ATP or fluorescence quenching to confirm incorporation rates .

- Control for batch variability : Cross-reference CoA data and repeat experiments with multiple lots .

Q. What experimental strategies enable the use of this compound in isotopic labeling for metabolic flux analysis?

- Methodological Answer : Pair the compound with stable isotope-labeled precursors (e.g., ¹³C-glucose) to trace RNA synthesis pathways. For deuterium labeling, synthesize analogs using deuterated solvents during phosphorylation steps, and confirm isotopic purity via NMR or LC-MS . Ensure quenching protocols (e.g., liquid N₂ freezing) prevent isotopic dilution in live-cell assays .

Q. How does the disodium salt formulation impact 4-Thio-UMP’s interaction with metal ions in enzymatic assays?

- Methodological Answer : The disodium counterions may compete with divalent cations (e.g., Mg²⁺ or Mn²⁺) required for polymerase activity. To mitigate interference:

- Chelation controls : Add EDTA to sequester free Na⁺ and restore Mg²⁺ availability.

- Ionic strength optimization : Adjust NaCl concentrations to balance enzyme activity and nucleotide solubility .

Q. What are the limitations of using this compound in structural biology studies?

- Methodological Answer : The thio-modification can distort RNA duplex stability, complicating crystallography or cryo-EM. To address this:

- Hybrid RNA design : Incorporate unmodified nucleotides in helical regions to stabilize crystals.

- Chemical fixation : Use glutaraldehyde to crosslink RNA-protein complexes before structural analysis .

Methodological Best Practices

Q. What analytical techniques are recommended for characterizing this compound post-synthesis?

- Methodological Answer :

- HPLC : Verify purity and detect degradation products (e.g., free thiol groups).

- Mass spectrometry : Confirm molecular weight (340.24 g/mol) and isotopic labeling efficiency .

- UV-Vis spectroscopy : Quantify concentration and monitor photodegradation during UV-crosslinking experiments .

Q. How should researchers design controls for RNA transcription assays involving this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.